molecular formula C20H19O3P B14521588 Bis(3-methylphenyl) phenylphosphonate CAS No. 62750-92-9

Bis(3-methylphenyl) phenylphosphonate

Cat. No.: B14521588
CAS No.: 62750-92-9
M. Wt: 338.3 g/mol
InChI Key: ZSQJMLSQGPFQDI-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) phenylphosphonate: is an organophosphorus compound that features a phosphonate group bonded to two 3-methylphenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 3-methylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonic ester, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methylphenyl) phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) phenylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

    Phenylphosphonic acid: A simpler analog with a single phenyl group.

    Bis(4-methylphenyl) phenylphosphonate: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.

    Triphenylphosphine oxide: Contains three phenyl groups bonded to a phosphine oxide.

Uniqueness: Bis(3-methylphenyl) phenylphosphonate is unique due to the presence of both 3-methylphenyl and phenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications .

Properties

CAS No.

62750-92-9

Molecular Formula

C20H19O3P

Molecular Weight

338.3 g/mol

IUPAC Name

1-methyl-3-[(3-methylphenoxy)-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3

InChI Key

ZSQJMLSQGPFQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C

Origin of Product

United States

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